molecular formula C15H14O2 B1334924 3-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 590350-87-1

3-[(2-Methylbenzyl)oxy]benzaldehyde

Cat. No.: B1334924
CAS No.: 590350-87-1
M. Wt: 226.27 g/mol
InChI Key: QKKIJGYPNRUDIG-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a benzaldehyde derivative where the benzaldehyde moiety is substituted with a 2-methylbenzyl group through an ether linkage. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+2-Methylbenzyl chlorideK2CO3,DMFThis compound\text{3-Hydroxybenzaldehyde} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Hydroxybenzaldehyde+2-Methylbenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-[(2-Methylbenzyl)oxy]benzoic acid.

    Reduction: 3-[(2-Methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(2-Methylbenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(2-Methylbenzyl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbenzyl)oxy]benzaldehyde
  • 2-[(4-Methylbenzyl)oxy]benzaldehyde
  • 3-[(2-Methylbenzyl)oxy]benzoic acid

Uniqueness

3-[(2-Methylbenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-5-2-3-7-14(12)11-17-15-8-4-6-13(9-15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKIJGYPNRUDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388029
Record name 3-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590350-87-1
Record name 3-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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